Falcarinol Falcarinol 1,9-Heptadecadiene-4,6-diyn-3-ol, (3R,9Z)- is a natural product found in Angelica japonica and Panax ginseng with data available.
Brand Name: Vulcanchem
CAS No.: 21852-80-2
VCID: VC21349155
InChI: InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/t17-/m1/s1
SMILES: CCCCCCCC=CCC#CC#CC(C=C)O
Molecular Formula: C17H24O
Molecular Weight: 244.37 g/mol

Falcarinol

CAS No.: 21852-80-2

Cat. No.: VC21349155

Molecular Formula: C17H24O

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

Falcarinol - 21852-80-2

CAS No. 21852-80-2
Molecular Formula C17H24O
Molecular Weight 244.37 g/mol
IUPAC Name (3R)-heptadeca-1,9-dien-4,6-diyn-3-ol
Standard InChI InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)4-2/h4,10-11,17-18H,2-3,5-9,12H2,1H3/t17-/m1/s1
Standard InChI Key UGJAEDFOKNAMQD-QGZVFWFLSA-N
Isomeric SMILES CCCCCCCC=CCC#CC#C[C@@H](C=C)O
SMILES CCCCCCCC=CCC#CC#CC(C=C)O
Canonical SMILES CCCCCCCC=CCC#CC#CC(C=C)O

Chemical Properties and Structure

Falcarinol (C17H24O) is an aliphatic C17-polyacetylene with a molecular weight of 244.372 g/mol. It features a distinctive structure with the IUPAC name (Z)-(-)-1,9-heptadecadiene-4,6-diyne-3-ol, containing a hydroxyl group at the C-3 position that plays a crucial role in its bioactivity . The compound's structure includes two acetylenic bonds (carbon-carbon triple bonds) and two carbon-carbon double bonds, creating a highly unsaturated molecule with electrophilic properties.

Key Physical and Chemical Properties

The physical and chemical properties of falcarinol are summarized in Table 1.

PropertyValue
FormulaC17H24O
Molecular Weight244.372 g/mol
Density0.9±0.1 g/cm³
Boiling Point370.6±42.0 °C at 760 mmHg
Flash Point163.4±20.9 °C
LogP6.96
Exact Mass244.182709
PSA20.23000
Index of Refraction1.507

Table 1: Physical and chemical properties of falcarinol

This polyacetylene's chemical reactivity is largely attributed to its highly unsaturated structure. The presence of the hydroxyl group at position C-3 is particularly significant for its biological activity, as demonstrated by comparing falcarinol with its oxidized form, falcarinone, which shows substantially reduced bioactivity .

Natural Sources and Occurrence

Falcarinol occurs naturally in various plant species, primarily in the Apiaceae family (including carrots and parsley) and in medicinal plants like American ginseng and Devil's club (Oplopanax horridus) . In carrots, falcarinol is found alongside other polyacetylenes like falcarindiol and falcarindiol 3-acetate, often working synergistically to produce enhanced biological effects .

The compound is considered a phytoalexin—a defensive secondary metabolite produced by plants in response to various stresses, including pathogen attacks. This defensive role may partially explain its strong bioactive properties against various cellular targets .

Biological Activities

Anticancer Properties

Falcarinol demonstrates significant anticancer activity across multiple studies and against various cancer cell lines. Research has established its cytotoxicity against cancer cells while showing differential effects on normal cells.

In one study, falcarinol showed potent inhibitory effects on human gastric adenocarcinoma (MK-1) with an ED50 value of 0.027 μg/mL, while exhibiting less toxicity toward normal human fibroblasts (MRC-5), with ED50 values approximately 20 times higher for normal cells compared to cancer cells .

A detailed investigation by Purup et al. demonstrated that falcarinol inhibits the proliferation of human intestinal epithelial cancer cells (Caco-2) at concentrations as low as 2.5 μg/mL (P < 0.01), while requiring higher concentrations (5 μg/mL, P < 0.01) to inhibit normal intestinal cells (FHs 74 Int.) . This differential effect suggests potential selectivity toward cancer cells.

Falcarinol's potency against cancer cells is generally higher than related polyacetylenes, with the relative inhibitory potency being falcarinol > panaxydol > falcarindiol. At 20 μg/mL, falcarinol produced approximately 80% inhibition of cell proliferation under basal growth conditions in Caco-2 cells .

Anti-inflammatory Effects

Falcarinol demonstrates significant anti-inflammatory properties, though research suggests that its related compound falcarindiol may show greater anti-inflammatory effects . In studies comparing falcarinol with sulforaphane (another plant-derived compound with anti-inflammatory properties), falcarinol was consistently more effective in reducing the expression of LPS-induced proinflammatory genes in the jejunum .

Comparative Studies with Related Compounds

Falcarinol vs. Related Polyacetylenes

Several studies have compared falcarinol with related polyacetylenes, including falcarindiol, panaxydol, and falcarinone (the oxidized form of falcarinol). Table 2 summarizes the comparative potency of these compounds against different cell lines.

Table 2: Comparative potency of falcarinol and related compounds on cell proliferation

These comparative studies highlight the importance of the hydroxyl group at C-3 in falcarinol. When this group is oxidized (as in falcarinone), the compound's ability to inhibit cell proliferation is significantly reduced. Falcarinone only inhibited proliferation in Caco-2 cells at the concentration of 20 μg/mL (P < 0.001) and only slightly decreased proliferation in FHs 74 Int. cells at this concentration (P < 0.10) .

Synergistic Effects

An important aspect of falcarinol's activity is its potential for synergistic interactions with other compounds. When combined with falcarindiol, falcarinol demonstrates synergistic inhibition of cell proliferation in both cancer and normal cells. At a concentration of 1 μg/mL of falcarinol, adding falcarindiol at 1, 5, or 10 times this concentration produced a synergistic inhibitory effect on cell proliferation for both Caco-2 and FHs 74 Int. cells (with 0.625% FCS in the medium) .

Extracts from carrots containing mixtures of polyacetylenes (falcarinol, falcarindiol, and falcarindiol 3-acetate) showed greater potency in inhibiting cell proliferation compared to the individual compounds. For example, a 1% carrot extract containing 2.81 μg/mL falcarinol, 5.96 μg/mL falcarindiol, and 1.96 μg/mL falcarindiol 3-acetate reduced cell proliferation to 36%, whereas 2.5 μg/mL of falcarinol alone only decreased proliferation to 68% . This suggests significant synergistic effects among these naturally co-occurring compounds.

Mechanism of Action

Falcarinol's biological activities can be attributed to several mechanisms of action:

Hsp90 Inhibition

Falcarinol functions as a natural, orally active heat shock protein 90 (Hsp90) inhibitor, targeting both the N-terminal and C-terminal of Hsp90 . Hsp90 is a molecular chaperone essential for the stability and function of numerous proteins involved in cell signaling, proliferation, and survival, and is often overexpressed in cancer cells.

Covalent Binding to Biomolecules

The highly unsaturated electrophilic system of falcarinol enables it to bind covalently to proteins and other biomolecules. This alkylating capability may explain many of its biological effects . Research has demonstrated that falcarinol can inhibit the efflux protein ABCG2 (involved in breast cancer chemotherapy resistance) and mitochondrial aldehyde dehydrogenase (ALDH2) through covalent binding .

Keap1-Nrf2 Pathway Activation

Falcarinol can activate the Keap1-Nrf2 signaling pathway, which regulates the expression of antioxidant, anti-inflammatory, and cytoprotective phase 2 enzymes . This activation may contribute significantly to falcarinol's chemopreventive effects.

Induction of Endoplasmic Reticulum Stress

The mechanism by which falcarinol promotes cancer cell death may involve excessive endoplasmic reticulum (ER) stress . Cancer cells often experience ER stress due to insufficient amounts of cholesterol and unsaturated lipids. Falcarinol may increase this stress, making cancer cells more vulnerable to cell death.

Effects on Lipid Metabolism

Recent research shows that related compounds like falcarindiol can induce changes in lipid content in human mesenchymal stem cells, increasing the formation of lipid droplets and potentially affecting the expression of genes involved in lipid metabolism, such as PPARγ2 and ABCA1 . These effects may contribute to both the anticancer and antidiabetic properties of these compounds.

Research Applications and Future Directions

Given its diverse biological activities, falcarinol presents several promising avenues for future research and potential applications:

Cancer Prevention and Treatment

The differential effects of falcarinol on cancer versus normal cells make it an attractive candidate for cancer prevention and potentially for adjuvant cancer therapy. Studies have already demonstrated its chemopreventive effect on colorectal neoplastic lesions in animal models . Further research could explore its potential in combination with conventional cancer treatments.

Diabetes Management

The ability of falcarinol to stimulate glucose uptake suggests potential applications in diabetes management. Further research is needed to elucidate the exact mechanisms and to develop potential therapeutic applications .

Anti-inflammatory Applications

The potent anti-inflammatory effects of falcarinol, particularly its ability to reduce the expression of pro-inflammatory cytokines, suggest potential applications in inflammatory conditions . Further research could explore these applications in various inflammatory disorders.

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